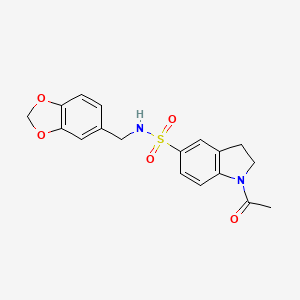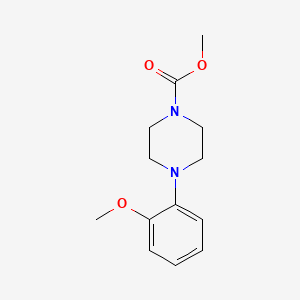![molecular formula C16H19N3O2 B5659632 2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)
2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related polyheterocyclic compounds involves complex processes, such as sequential combinations and microwave-assisted one-pot processes. For instance, a compound synthesized through a sequential combination involving 4-chlorobenzaldehyde and maleic anhydride under microwave assistance resulted in a 28% overall yield, highlighting the intricate nature of synthesizing these compounds (Islas-Jácome et al., 2023).
Molecular Structure Analysis
Studies on compounds with morpholine groups indicate a complex interplay between different molecular rings. For example, the phenyl and oxadiazole rings in certain compounds were found to be almost coplanar, demonstrating the nuanced structural relationships within these molecules (Sun et al., 2017).
Chemical Reactions and Properties
Research into compounds containing morpholine and pyridazinone groups has led to the development of new chemical reactions and the discovery of novel compounds with potential biological activities. For example, the synthesis of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones demonstrated significant yields and potential for in vivo analgesic and anti-inflammatory activities (Demchenko et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, permeability, and lipophilicity, play a crucial role in the pharmacological potential of these compounds. For instance, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one was identified for its ideal pharmaceutical properties for CNS drugs, showcasing the importance of physical properties in drug design (Hudkins et al., 2011).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, influence the therapeutic efficacy and safety profile of these compounds. The photochemical oxidation study of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone highlighted the compound's complex reactivity under specific conditions, contributing to our understanding of its chemical properties (Maki et al., 1988).
Eigenschaften
IUPAC Name |
2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-16(20)7-6-15(17-18)14-5-3-2-4-13(14)12-19-8-10-21-11-9-19/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJYCTMUPPLUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-oxo-4-imidazolidinyl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659556.png)
![5-(dimethylamino)-2-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5659565.png)
![2-ethyl-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5659570.png)
![6-chloro-2-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}quinoline](/img/structure/B5659580.png)
![N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5659584.png)
![ethyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5659592.png)

![7-isopropyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5659612.png)



![5-methyl-N-(2-methylphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5659643.png)
![2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine](/img/structure/B5659650.png)
